5-Pentadecylresorcinol

Overview

Description

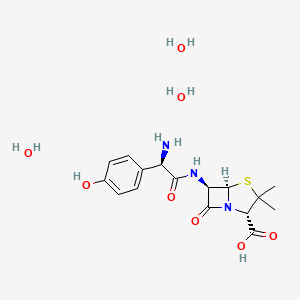

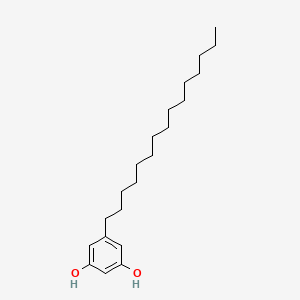

Adipostatin A, also known as 5-pentadecylbenzene-1,3-diol, is an alkylresorcinol, a type of phenolic lipid composed of long aliphatic chains and phenolic rings. It is chemically similar to urushiol, the irritant found in poison ivy. Adipostatin A can be found in Ginkgo biloba fruits, Streptomyces cyaneus, cashew nutshell liquid, Anacardium othonianum, and Ardisia elliptica .

Mechanism of Action

Target of Action

The primary target of 5-Pentadecylresorcinol , also known as Adipostatin A , is glycerol-3-phosphate dehydrogenase (GPDH) . GPDH is an enzyme that plays a crucial role in lipid metabolism, specifically in the glycerol phosphate shuttle and triglyceride synthesis.

Mode of Action

Adipostatin A acts as an inhibitor of GPDH . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate. This inhibition disrupts the normal metabolic processes that the enzyme is involved in.

Biochemical Pathways

By inhibiting GPDH, Adipostatin A affects the glycerol phosphate shuttle and triglyceride synthesis pathways . The glycerol phosphate shuttle is important for transferring reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. Disruption of this pathway can affect energy production in the cell. On the other hand, inhibition of triglyceride synthesis can lead to a decrease in fat storage in adipose tissue.

Result of Action

The inhibition of GPDH by Adipostatin A can lead to a decrease in triglyceride accumulation in cells . This could potentially be used to regulate lipid metabolism in conditions such as obesity or metabolic syndrome.

Biochemical Analysis

Biochemical Properties

5-Pentadecylresorcinol is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor . GPDH is an enzyme that plays a crucial role in lipid metabolism. By inhibiting GPDH, this compound can potentially influence lipid metabolism and glycemic control .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to prevent triglyceride accumulation in 3T3-L1 cells, a mouse cell line used as a model for studying adipocyte differentiation . It also shows good larvicidal activity against Aedes aegypti . Furthermore, it has been observed to cause apoptosis in hepatocellular carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a GPDH inhibitor . By inhibiting this enzyme, it can prevent the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate in the glycolysis pathway, thereby influencing lipid metabolism and glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to depress growth through a depression of food intake in male weanling rats . Approximately 70% of the growth depression was attributed to decreased food intake, and 30% was due to a toxic effect of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice fed a high-fat diet, supplementation with this compound was found to decrease blood glucose levels .

Metabolic Pathways

This compound is involved in the glycolysis pathway as a GPDH inhibitor . By inhibiting GPDH, it can influence the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby affecting lipid metabolism and glycemic control .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its role as a GPDH inhibitor, it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipostatin A can be synthesized through various methods. One common approach involves the condensation of resorcinol with a long-chain alkyl halide under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the alkylresorcinol .

Industrial Production Methods: Industrial production of Adipostatin A often involves the extraction from natural sources such as cashew nutshell liquid or Streptomyces cyaneus. The crude extract is subjected to multiple steps of silica gel, Sephadex LH-20, and preparative C-18 chromatography to isolate and purify Adipostatin A .

Chemical Reactions Analysis

Types of Reactions: Adipostatin A undergoes various chemical reactions, including:

Oxidation: Adipostatin A can be oxidized to form quinones.

Reduction: The phenolic groups can be reduced to form corresponding hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Adipostatin A has several scientific research applications:

Chemistry: Used as a model compound for studying phenolic lipids and their reactivity.

Biology: Investigated for its role as an inhibitor of glycerol-3-phosphate dehydrogenase, which is involved in lipid metabolism.

Medicine: Explored for its potential anti-cancer properties and its ability to prevent triglyceride accumulation in cells.

Industry: Utilized in the development of bioactive compounds and as a natural product in various formulations .

Comparison with Similar Compounds

Adipostatin B: Another alkylresorcinol with a similar structure but different alkyl chain length.

Urushiol: Chemically similar but found in poison ivy and known for its irritant properties.

Bilobol: A related compound found in Ginkgo biloba with similar biological activities.

Uniqueness: Adipostatin A is unique due to its specific inhibitory action on glycerol-3-phosphate dehydrogenase and its presence in a variety of natural sources. Its ability to prevent triglyceride accumulation and its potential anti-cancer properties make it a compound of significant interest in both scientific research and industrial applications .

Properties

IUPAC Name |

5-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVSCMOUFCNCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062875 | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3158-56-3 | |

| Record name | 5-Pentadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pentadecylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PENTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1FU33YCG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 96 °C | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.